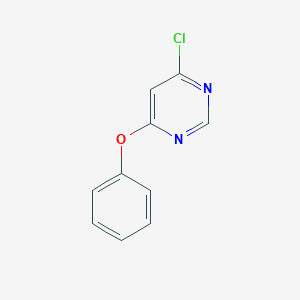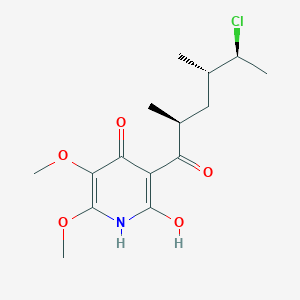
Atpenin A4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atpenin A4 is a natural product that is isolated from the fermentation broth of the fungus Chaetomium atrobrunneum. It is a member of the atpenin family of compounds, which are known for their potent inhibitory effects on mitochondrial complex II. Atpenin A4 has gained significant attention in recent years due to its potential applications in the field of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Atpenin A4, produced by Penicillium sp., is known for its antifungal properties. It was identified as an antifungal antibiotic, with its structure confirmed through spectroscopic and crystallographic analysis (Kumagai et al., 1990). Additionally, Atpenin A4 has been found effective against filamentous fungi, particularly Trichophyton sp. (Ōmura et al., 1988).
Mitochondrial Complex II Inhibition
Atpenin A4 is a potent inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase). This property is significant in understanding the biochemical and structural properties of complex II and its physiological roles in mammalian tissues (Miyadera et al., 2003). Atpenins, including Atpenin A4, block electron transfer in oxidative phosphorylation by inhibiting the oxidation of succinate to fumarate and the reduction of ubiquinone to ubiquinol (Selby et al., 2010).
Chemical Synthesis and Structural Studies
The stereoselective total synthesis of Atpenin A4 has been developed, which is vital for further research and potential applications. These synthesis methods have also helped in determining the absolute configurations of Atpenin A4 (Ohtawa et al., 2012). Such synthetic studies are crucial for understanding the compound's molecular properties and potential applications in different fields.
Potential in Nematode Inhibition
Atpenin A4 analogs have shown potential as nematode complex II inhibitors, indicating their possible use in developing new nematicides (Ohtawa et al., 2019). This is an important area of research for agricultural science and pest control.
Bioisosteric Studies
Bioisosteric exchange studies involving Atpenin A4 have provided insights into the molecular interactions and inhibition mechanisms related to complex II inhibitors (Krautwald et al., 2016). This research is significant for designing new molecules with similar or enhanced biological activities.
Eigenschaften
CAS-Nummer |
119509-25-0 |
|---|---|
Produktname |
Atpenin A4 |
Molekularformel |
C15H22ClNO5 |
Molekulargewicht |
331.79 g/mol |
IUPAC-Name |
3-[(2S,4S,5S)-5-chloro-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C15H22ClNO5/c1-7(9(3)16)6-8(2)11(18)10-12(19)13(21-4)15(22-5)17-14(10)20/h7-9H,6H2,1-5H3,(H2,17,19,20)/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
LDPADGWFJFHTLH-CIUDSAMLSA-N |
Isomerische SMILES |
C[C@@H](C[C@H](C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O)[C@H](C)Cl |
SMILES |
CC(CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)C(C)Cl |
Kanonische SMILES |
CC(CC(C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O)C(C)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
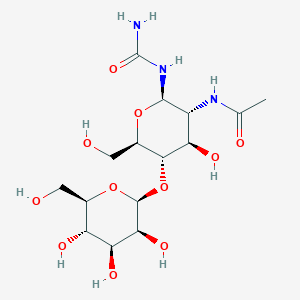
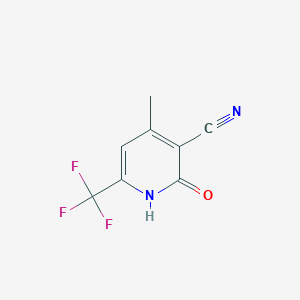
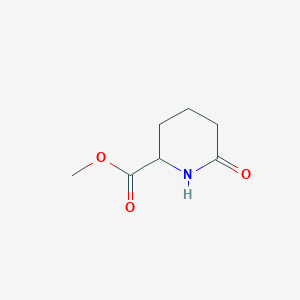
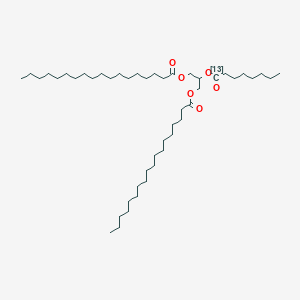
![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
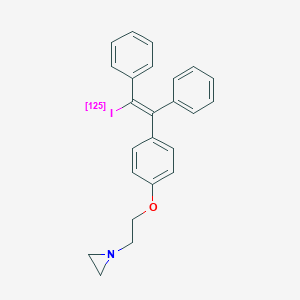
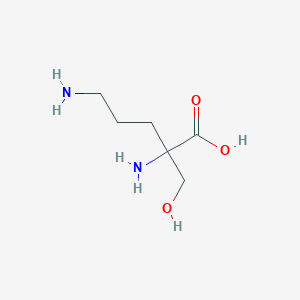
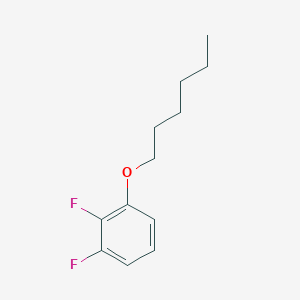

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)
